

1-Boc-4-(Phenylamino)piperidine

physicochemical properties

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Compound of Interest

Compound Name: 1-Boc-4-(Phenylamino)piperidine

Cat. No.: B118379

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An In-depth Technical Guide to the Physicochemical Properties of **1-Boc-4-(Phenylamino)piperidine**

Introduction

Tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as **1-Boc-4-(Phenylamino)piperidine**, is a synthetic organic compound with the CAS Number 125541-22-2.[1][2][3] It serves as a crucial intermediate in the synthesis of various biologically active molecules and heterocyclic building blocks.[1][3] Notably, it is recognized as a key precursor in the preparation of fentanyl and its derivatives, making it a compound of significant interest to researchers in medicinal chemistry, drug development, and forensic science.[1][4] This compound is structurally similar to known opioids and is classified as an analytical reference standard.[2][4] Its chemical structure consists of a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a phenylamino (anilino) group. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its role as a synthetic intermediate.

Synonyms: 4-Anilino-1-Boc-piperidine, N-Boc-4-AP, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, 4-Phenylaminopiperidine-1-carboxylic acid tert-butyl ester.[2][3][5]

Physicochemical Properties

1-Boc-4-(Phenylamino)piperidine is typically a white to pale brown solid or powder at room temperature.^{[1][3]} The core physicochemical data for this compound are summarized in the table below, providing a quantitative overview for researchers and scientists.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₂	^{[1][2][3]}
Molecular Weight	276.37 g/mol	^{[1][5]}
Appearance	White to off-white or pale brown solid/powder	^{[1][3]}
Melting Point	134-138 °C	^{[1][3]}
Boiling Point	400.6 ± 38.0 °C (Predicted)	^{[1][6]}
Density	1.107 ± 0.06 g/cm ³ (Predicted)	^{[1][6]}
pKa	5.00 ± 0.20 (Predicted)	^[4]
λ _{max}	249 nm	^[2]
Solubility	DMF: 15 mg/mL DMSO: 25 mg/mL Ethanol: 25 mg/mL Methanol: Almost transparent Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL Water (pH 7.4): 35.2 µg/mL	^{[1][2][3][5]}

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of **1-Boc-4-(Phenylamino)piperidine**.

Synthesis via Reductive Amination

A widely used method for synthesizing **1-Boc-4-(Phenylamino)piperidine** is the reductive amination of N-tert-butoxycarbonyl-4-piperidone with aniline.^{[7][8]}

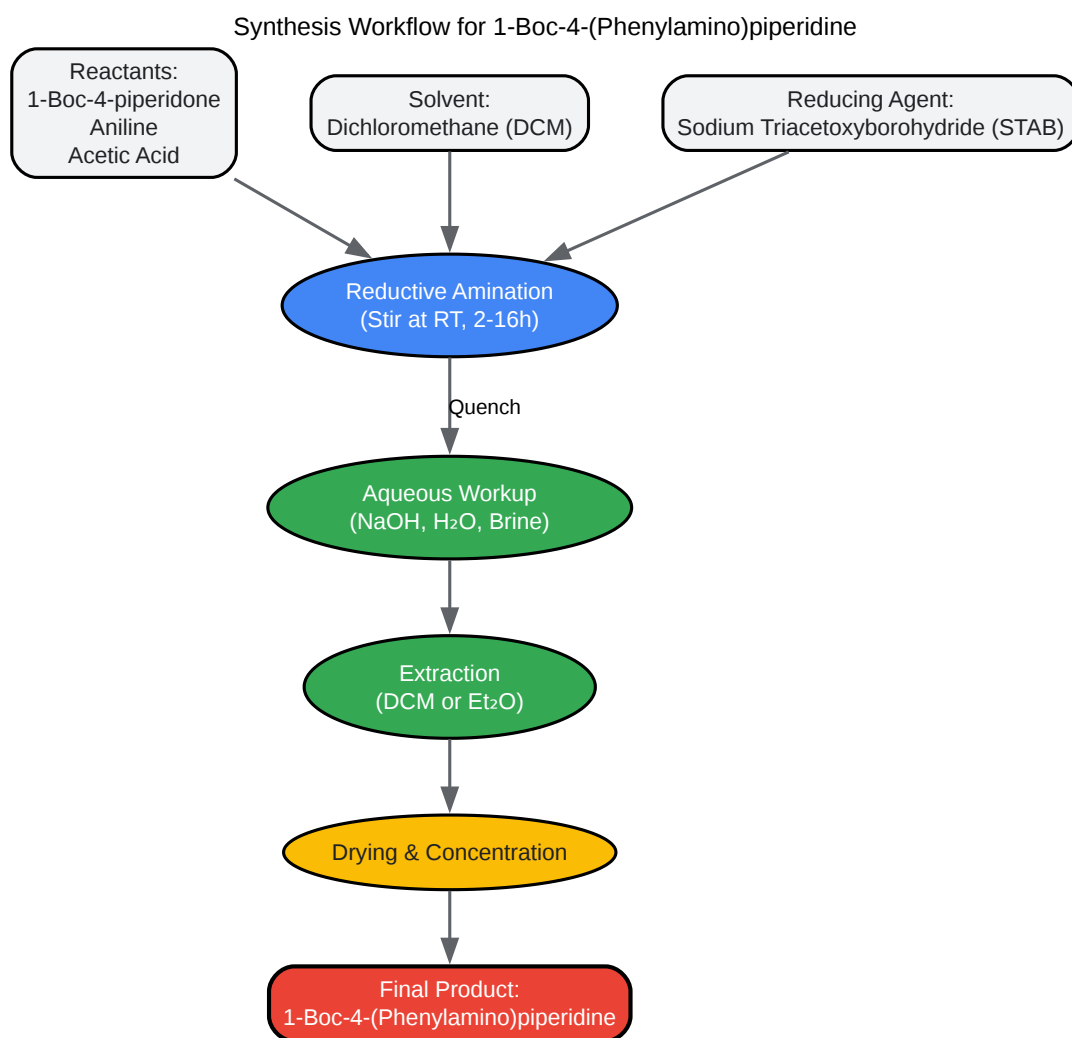
Reagents and Materials:

- N-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)
- Aniline
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Acetic Acid
- 1M Aqueous Sodium Hydroxide (NaOH)
- Diethyl ether
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Standard laboratory glassware and magnetic stirrer

Detailed Protocol:

- In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidone (1.0 eq) and aniline (approx. 1.0 eq) in dichloromethane.[7][8]
- Add acetic acid (1.0 eq) to the solution.[7][8]
- Cool the mixture in an ice bath.
- Slowly add sodium triacetoxyborohydride (STAB) (approx. 1.5 eq) portion-wise to the stirred solution.[8]
- Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[7][8]
- Upon completion, quench the reaction by adding 1M aqueous NaOH solution.[7]
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether.[7][8]
- Combine the organic phases and wash sequentially with water and brine.[7]

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.^[7]
- The resulting white solid, **1-Boc-4-(Phenylamino)piperidine**, can be used as is or purified further if necessary.^[7]



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Caption: Synthesis via Reductive Amination.

Analytical Characterization

The identity and purity of **1-Boc-4-(Phenylamino)piperidine** are typically confirmed using chromatographic and spectroscopic techniques.

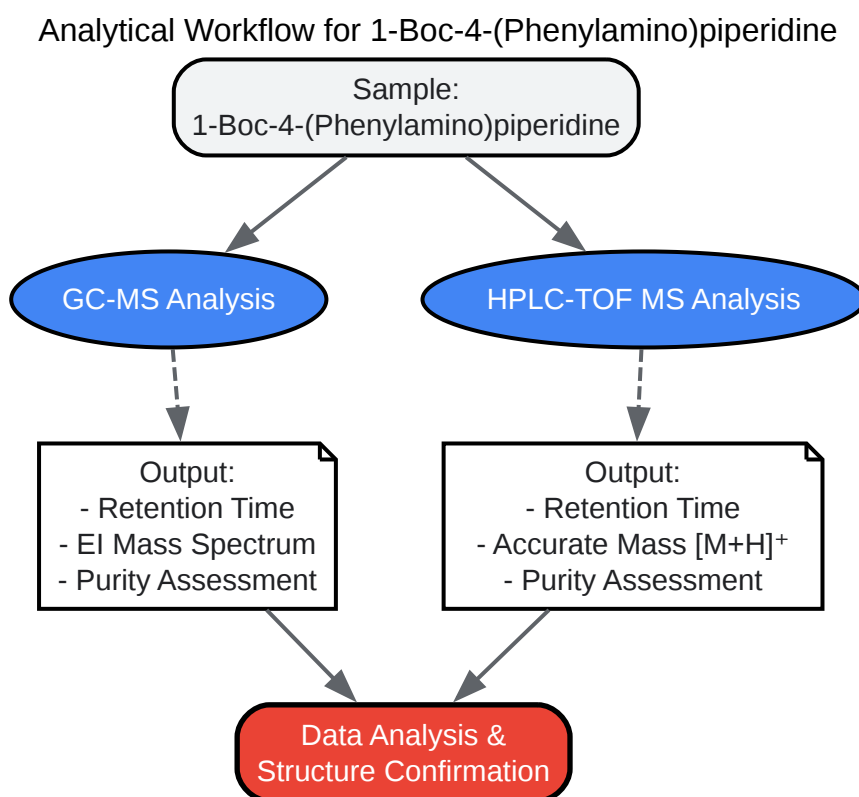
Protocol for GC-MS Analysis:

- System: Agilent GC-MS or equivalent.[\[9\]](#)
- Column: HP-1MS (100% dimethylpolysiloxane) or similar non-polar column.[\[9\]](#)
- Injector: 280 °C, split mode (e.g., 1:50).[\[9\]](#)
- Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[\[9\]](#)
- Oven Program: Start at 170 °C, hold for 1 min, then ramp at a suitable rate (e.g., 20 °C/min) to a final temperature of 300 °C, and hold for several minutes.[\[9\]](#)
- MS Detector: Electron Ionization (EI) at 70 eV.[\[9\]](#)
- Scan Range: m/z 50-550 amu.[\[9\]](#)
- Expected Result: The compound will show a characteristic retention time and a mass spectrum corresponding to its molecular weight and fragmentation pattern.

Protocol for HPLC-TOF MS Analysis:

- System: Agilent HPLC-TOF or equivalent.[\[9\]](#)
- Column: Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 µm) or similar reverse-phase column.[\[9\]](#)
- Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water.[\[9\]](#)
- Mobile Phase B: 0.1% formic acid in methanol.[\[9\]](#)
- Gradient: A typical gradient would start at low %B, ramp up to high %B over several minutes, hold, and then re-equilibrate.[\[9\]](#)
- Flow Rate: 1.0 mL/min.[\[9\]](#)

- MS Detector: Time-of-Flight (TOF) with Electrospray Ionization (ESI) in positive ion mode.[9]
- Expected Result: This method provides an accurate mass measurement of the protonated molecule $[M+H]^+$, which should correspond to a theoretical value of approximately 277.1838. [7][9]



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Caption: Analytical Characterization Workflow.

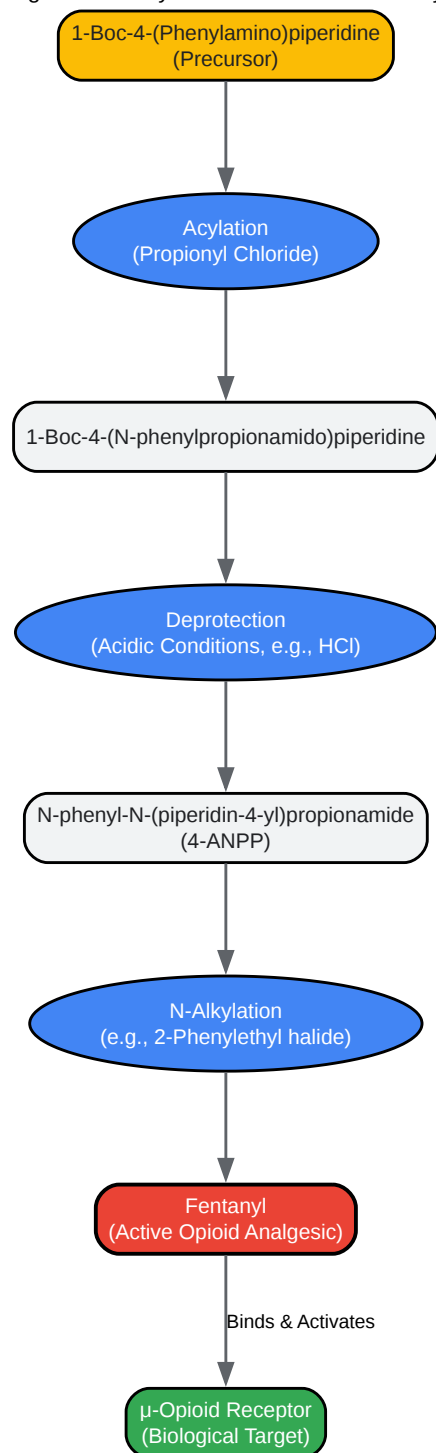
Role in Fentanyl Synthesis

1-Boc-4-(Phenylamino)piperidine is not an active pharmaceutical ingredient itself but is a critical intermediate in the synthesis of potent analgesics, most notably fentanyl. The Boc protecting group is stable under the conditions used to introduce the propionyl group but can

be easily removed under acidic conditions to liberate the piperidine nitrogen for subsequent alkylation.

The logical progression from this intermediate to the final active molecule is outlined below.

Logical Pathway from Precursor to Fentanyl

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Caption: Role as an Intermediate in Fentanyl Synthesis.

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